molecular formula C14H8F4N2O2 B11090181 N-[(2,6-difluorophenyl)carbamoyl]-2,6-difluorobenzamide

N-[(2,6-difluorophenyl)carbamoyl]-2,6-difluorobenzamide

Cat. No.: B11090181
M. Wt: 312.22 g/mol
InChI Key: JGIMSSXFWVLFJA-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)carbamoyl]-2,6-difluorobenzamide is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of difluorophenyl groups attached to a carbamoyl and benzamide structure, making it a unique molecule with distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorophenyl)carbamoyl]-2,6-difluorobenzamide typically involves the reaction of 2,6-difluoroaniline with a suitable isocyanate or carbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-difluorophenyl)carbamoyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of difluorobenzamide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)carbamoyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,6-difluorophenyl)carbamoyl]-2,6-difluorobenzamide is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which confer distinct chemical and physical properties. These properties make it valuable in various applications, particularly in fields requiring high stability and specific reactivity.

Properties

Molecular Formula

C14H8F4N2O2

Molecular Weight

312.22 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)carbamoyl]-2,6-difluorobenzamide

InChI

InChI=1S/C14H8F4N2O2/c15-7-3-1-4-8(16)11(7)13(21)20-14(22)19-12-9(17)5-2-6-10(12)18/h1-6H,(H2,19,20,21,22)

InChI Key

JGIMSSXFWVLFJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=C(C=CC=C2F)F)F

Origin of Product

United States

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